molecular formula C21H13Cl2N3O2 B4193678 12-(2,4-dichlorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione

12-(2,4-dichlorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione

Cat. No. B4193678
M. Wt: 410.2 g/mol
InChI Key: ZKUYRJHBTPQWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “12-(2,4-dichlorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione” is a type of pyrimido[4,5-b]quinoline . Pyrimido[4,5-b]quinolones are important compounds in medicinal chemistry due to some biological properties such as antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of pyrimido[4,5-b]quinolines has been established via a multicomponent reaction of 1,3 diketones (dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil and aromatic aldehyde, through mechanochemical synthesis . Another method involves the use of DABCO as a basic and inexpensive catalyst for the synthesis of some new benzyloxy pyrimido[4,5-b]quinoline derivatives and 1,2,3- triazole-fused pyrimido[4,5-b]quinolines by the one-pot multi-component reaction of various benzyloxy benzaldehydes or benzylic −1,2,3-triazol-4-yl-methoxy benzaldehydes with dimedone and 6-amino-1,3-dimethyluracil at 90 °C under the solvent-free condition .


Molecular Structure Analysis

The molecular structure of pyrimido[4,5-b]quinolines was confirmed by a complete analytical and spectroscopic analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimido[4,5-b]quinolines include a multicomponent reaction of 1,3 diketones, 6-aminouracil and aromatic aldehyde . Trityl chloride (TrCl) was efficiently used as a neutral catalyst for the multicomponent cyclization reaction of an aldehyde with dimedone and 6‐amino‐1,3‐dimethyluracil for the preparation of pyrimido[4,5‐b] quinolines in chloroform under reflux condition .

properties

IUPAC Name

18-(2,4-dichlorophenyl)-11,13,15-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17)-hexaene-14,16-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O2/c22-11-6-7-13(14(23)9-11)17-16-12-4-2-1-3-10(12)5-8-15(16)24-19-18(17)20(27)26-21(28)25-19/h1-9,17H,(H3,24,25,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUYRJHBTPQWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C4=C(N3)NC(=O)NC4=O)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-(2,4-dichlorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
12-(2,4-dichlorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione
Reactant of Route 2
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12-(2,4-dichlorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione
Reactant of Route 3
Reactant of Route 3
12-(2,4-dichlorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione
Reactant of Route 4
12-(2,4-dichlorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione
Reactant of Route 5
Reactant of Route 5
12-(2,4-dichlorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione
Reactant of Route 6
12-(2,4-dichlorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione

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